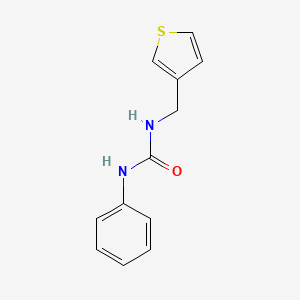

1-Fenil-3-(tiofen-3-ilmetil)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenyl-3-(thiophen-3-ylmethyl)urea is a versatile chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a phenyl group and a thiophen-3-ylmethyl group attached to a urea moiety, making it an invaluable tool for exploring molecular interactions and developing novel materials.

Aplicaciones Científicas De Investigación

1-Phenyl-3-(thiophen-3-ylmethyl)urea finds applications in diverse scientific research areas:

Chemistry: Used as a building block for synthesizing more complex molecules and studying molecular interactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of novel materials, including organic semiconductors and corrosion inhibitors

Mecanismo De Acción

Target of Action

Thiophene derivatives, which include 1-phenyl-3-(thiophen-3-ylmethyl)urea, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiophene derivatives act as serotonin antagonists, which can be used in the treatment of Alzheimer’s .

Biochemical Pathways

Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

Action Environment

Like all chemical compounds, the action of 1-phenyl-3-(thiophen-3-ylmethyl)urea could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

1-Phenyl-3-(thiophen-3-ylmethyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of 1-Phenyl-3-(thiophen-3-ylmethyl)urea on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 1-Phenyl-3-(thiophen-3-ylmethyl)urea exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenyl-3-(thiophen-3-ylmethyl)urea can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenyl-3-(thiophen-3-ylmethyl)urea remains stable under specific conditions, but its degradation products can also have biological activity, leading to prolonged effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Phenyl-3-(thiophen-3-ylmethyl)urea vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

1-Phenyl-3-(thiophen-3-ylmethyl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism. The compound’s interactions with specific enzymes can lead to changes in the production and utilization of key metabolic intermediates .

Transport and Distribution

Within cells and tissues, 1-Phenyl-3-(thiophen-3-ylmethyl)urea is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments, influencing its biological activity. The transport and distribution mechanisms are crucial for understanding the compound’s effects on different tissues and organs .

Subcellular Localization

The subcellular localization of 1-Phenyl-3-(thiophen-3-ylmethyl)urea plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and determine its overall biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(thiophen-3-ylmethyl)urea typically involves the reaction of phenyl isocyanate with thiophen-3-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, followed by cyclization to form the urea derivative .

Industrial Production Methods

Industrial production of 1-Phenyl-3-(thiophen-3-ylmethyl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

1-Phenyl-3-(thiophen-3-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Diphenylurea: Similar in structure but lacks the thiophene ring, which imparts different chemical and biological properties.

Thiophene-2-carboxamide: Contains a thiophene ring but differs in the functional groups attached, leading to distinct reactivity and applications.

Uniqueness

1-Phenyl-3-(thiophen-3-ylmethyl)urea is unique due to the presence of both phenyl and thiophene groups, which confer a combination of aromatic stability and heterocyclic reactivity. This dual functionality makes it a valuable compound for various research and industrial applications.

Actividad Biológica

1-Phenyl-3-(thiophen-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and results from recent studies.

Chemical Structure and Properties

1-Phenyl-3-(thiophen-3-ylmethyl)urea has the following chemical structure:

- IUPAC Name: 1-Phenyl-3-(thiophen-3-ylmethyl)urea

- CAS Number: 1208715-23-4

- Molecular Formula: C12H12N2OS

- Molecular Weight: 232.30 g/mol

The biological activity of 1-Phenyl-3-(thiophen-3-ylmethyl)urea is primarily attributed to its interaction with various molecular targets. The thiophene moiety is known to enhance the compound's ability to interact with biological receptors and enzymes, which can lead to:

- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Receptor Activity: It can bind to receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-Phenyl-3-(thiophen-3-ylmethyl)urea. Notably, it has shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound possesses promising antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that 1-Phenyl-3-(thiophen-3-ylmethyl)urea exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves:

- Cell Cycle Arrest: The compound can cause cell cycle arrest at the G2/M phase.

- Apoptosis Induction: It activates caspases, leading to programmed cell death.

Case Study:

A study conducted on human breast cancer cells (MCF7) revealed that treatment with 1-Phenyl-3-(thiophen-3-ylmethyl)urea resulted in a significant reduction in cell viability, with IC50 values around 15 µM .

Structure–Activity Relationship (SAR)

The biological activity of 1-Phenyl-3-(thiophen-3-ylmethyl)urea can be influenced by structural modifications. Research indicates that variations in substituents on the phenyl or thiophene rings can enhance or diminish its activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antimicrobial potency |

| Alteration of alkyl chain length | Improved anticancer efficacy |

Propiedades

IUPAC Name |

1-phenyl-3-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h1-7,9H,8H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUMHBMYUCVEMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.